![molecular formula C14H19FN2O2 B2577820 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1286732-63-5](/img/structure/B2577820.png)
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of a variety of cancers.
作用機序
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea disrupts the expression of genes that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the growth of cancer cells, 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has also been shown to inhibit the expression of genes that are involved in drug resistance, making it a potentially useful treatment for drug-resistant cancers.
実験室実験の利点と制限
One of the main advantages of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its specificity for BRD4, which makes it a potentially safer and more effective treatment for cancer compared to other broad-spectrum inhibitors. However, one limitation of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration schedule for 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans.
将来の方向性
There are several potential future directions for research on 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea. One area of research could be to investigate the use of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research could be to develop more potent and soluble derivatives of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea that could be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea in humans, and to identify biomarkers that could be used to predict patient response to treatment.
合成法
The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea involves a multi-step process that includes the reaction of 4-fluorobenzylamine with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-4-fluorobenzylamine. This intermediate is then reacted with hydroxylamine to form the hydroxamic acid derivative, which is then treated with isocyanate to form 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea.
科学的研究の応用
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and lung cancer. In vitro studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea can inhibit tumor growth and improve survival rates in animal models of cancer.
特性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJHMPMOMZRVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(4-fluorobenzyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。